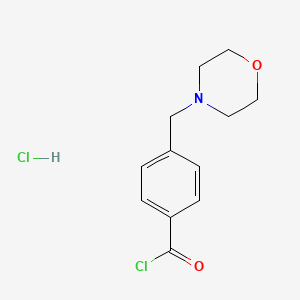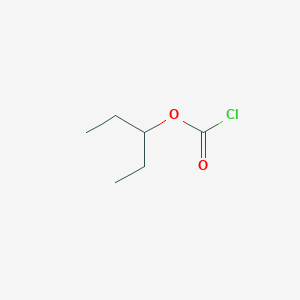
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a nitrophenyl group attached to the isonicotinate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester typically involves the reaction of 3-nitrobenzaldehyde with isonicotinic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Methyl 3-(3-aminophenyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
科学的研究の応用
Chemistry: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its derivatives may exhibit biological activities that are of interest in drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. For example, the reduction product, Methyl 3-(3-aminophenyl)isonicotinate, could be explored for its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various applications in material science.
作用機序
The mechanism of action of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The isonicotinate moiety may facilitate binding to specific targets, enhancing the compound’s efficacy in various applications.
類似化合物との比較
Methyl isonicotinate: Similar structure but lacks the nitrophenyl group.
Methyl nicotinate: Contains a nicotinic acid moiety instead of isonicotinic acid.
Methyl 3-nitroisonicotinate: Similar structure but with the nitro group directly attached to the isonicotinate moiety.
Uniqueness: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester is unique due to the presence of both the nitrophenyl and isonicotinate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
344450-39-1 |
|---|---|
分子式 |
C13H10N2O4 |
分子量 |
258.23 g/mol |
IUPAC名 |
methyl 3-(3-nitrophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)11-5-6-14-8-12(11)9-3-2-4-10(7-9)15(17)18/h2-8H,1H3 |
InChIキー |
RAHGDTWPIYJWDJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole](/img/structure/B8691308.png)



![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)

